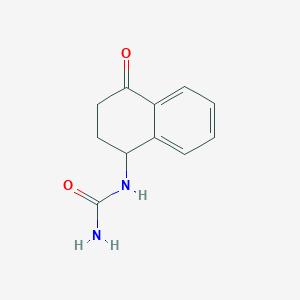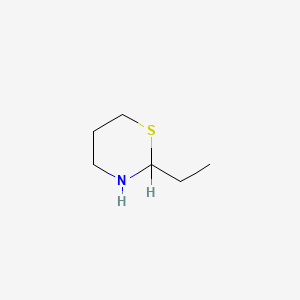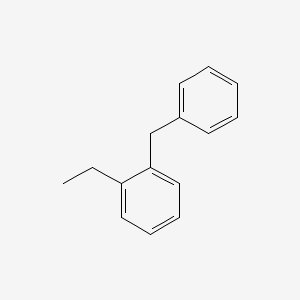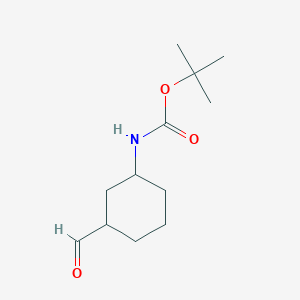
tert-Butyl N-(3-formylcyclohexyl)carbamate
概要
説明
tert-Butyl N-(3-formylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-formylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-formylcyclohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
tert-Butyl N-(3-formylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-carboxycyclohexylcarbamate.
Reduction: 3-hydroxycyclohexylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
tert-Butyl N-(3-formylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-Butyl N-(3-formylcyclohexyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The protecting group can be removed by treatment with strong acids like trifluoroacetic acid or by heating .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
Benzyl carbamate: Another protecting group that can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: A protecting group that can be removed with an amine base.
Uniqueness
tert-Butyl N-(3-formylcyclohexyl)carbamate is unique due to its combination of a formyl group and a tert-butyl carbamate group, providing both reactivity and stability. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of amine groups are required .
特性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
tert-butyl N-(3-formylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15) |
InChIキー |
HFZOJUONOHDPHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B8766926.png)
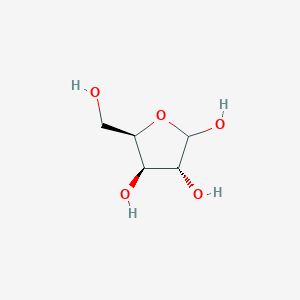
![7-Amino-2-phenylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B8766938.png)
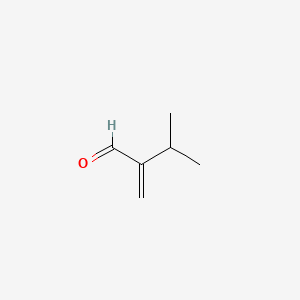


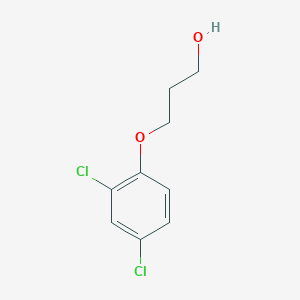
![1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B8766968.png)

![2-[(2-bromophenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B8766989.png)
